4-Methylbenzenethiol
Overview
Description
4-Methylbenzenethiol, also known as p-Toluenethiol, is an organosulfur compound with the molecular formula CH₃C₆H₄SH. It is characterized by a benzene ring substituted with a methyl group and a thiol group at the para position. This compound is known for its strong odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of toluene with sulfur and a catalyst to introduce the thiol group. Another method includes the reduction of 4-methylbenzenesulfonyl chloride with a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-methylbenzenesulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-methylbenzenesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form 4-methylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Methylbenzenesulfonic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
4-Methylbenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: this compound is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its role as a ligand in coordination chemistry and in its interactions with biological molecules. The thiol group can undergo oxidation-reduction reactions, making it a valuable tool in studying redox processes.
Comparison with Similar Compounds
Benzenethiol: Similar structure but lacks the methyl group.
4-Methylphenol: Similar structure but has a hydroxyl group instead of a thiol group.
4-Methylbenzenesulfonic acid: Oxidized form of 4-Methylbenzenethiol.
Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in coordination chemistry.
Properties
IUPAC Name |
4-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCBQAPPJAULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048188 | |
Record name | 4-Thiocresol | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an extremely offensive odor; [CHEMINFO] Crystalline solid with a stench; [Alfa Aesar MSDS] | |
Record name | 4-Thiocresol | |
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Boiling Point |
195 °C @ 760 mm Hg | |
Record name | 4-THIOCRESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |
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Flash Point |
68 °C | |
Record name | 4-Thiocresol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Insol in water; sol in alcohol, ether | |
Record name | 4-THIOCRESOL | |
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Vapor Pressure |
0.8 [mmHg], 0.807 mm Hg @ 25 °C | |
Record name | 4-Thiocresol | |
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Record name | 4-THIOCRESOL | |
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Color/Form |
Leaflets | |
CAS No. |
106-45-6 | |
Record name | 4-Methylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Thiocresol | |
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Record name | p-Thiocresol | |
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Record name | Benzenethiol, 4-methyl- | |
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Record name | 4-Thiocresol | |
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Record name | Toluene-4-thiol | |
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Record name | P-THIOCRESOL | |
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Record name | 4-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |
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Melting Point |
43-44 °C | |
Record name | 4-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylbenzenethiol?
A1: The molecular formula of this compound is C7H8S, and its molecular weight is 124.20 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: 4-MBT can be characterized using various spectroscopic techniques, including:* X-ray photoelectron spectroscopy (XPS): This technique helps determine the chemical bonding state of 4-MBT on surfaces. []* Fourier transform infrared spectroscopy (FTIR): FTIR can confirm the presence of specific functional groups and their bonding configurations. []* Nuclear Magnetic Resonance (NMR): NMR provides information about the structure and bonding environment of the molecule. []* Raman Spectroscopy: 4-MBT exhibits strong Raman signals and is frequently used as a probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) studies. [, , , , , , ]
Q3: How does this compound interact with gold surfaces?
A3: 4-MBT forms self-assembled monolayers (SAMs) on gold surfaces through a strong sulfur-gold bond. [, , , , , ] The methyl group orientation within the SAM can influence the adsorption of gold nanoparticles. []
Q4: Does the adsorption pattern of gold nanoparticles differ on SAMs formed by 4-MBT compared to alkanethiols?
A4: Yes, gold nanoparticles adsorb uniformly and dispersed on 4-MBT SAMs, while they tend to aggregate on alkanethiol SAMs. This difference is attributed to the presence of the aromatic ring and its influence on the interaction with citrate anions on the nanoparticles. []
Q5: How does 4-MBT impact the work function of gold surfaces?
A5: Modifying gold surfaces with 4-MBT can alter the work function, typically within the range of 4.37 to 5.48 eV. []
Q6: Can the work function of silver surfaces also be tuned using 4-MBT?
A6: Yes, modifying silver surfaces with 4-MBT can tune their work function, ranging from 3.99 to 5.77 eV depending on the specific substituent on the benzenethiol. []
Q7: Does 4-MBT impact the wettability of gold surfaces?
A7: Yes, 4-MBT modification influences the wettability of gold surfaces, with water contact angles ranging from 30.9° to 88.3° depending on the specific benzenethiol derivative used. [, ]
Q8: How stable are 4-MBT SAMs on gold surfaces at elevated temperatures?
A8: The thermal stability of 4-MBT SAMs on gold is limited. Annealing above 373 K can lead to the desorption of 4-MBT, reverting the work function to that of a bare gold surface. This desorption primarily involves the cleavage of C-S and S-Au bonds. [] The contact angle changes observed after annealing at various temperatures indicate stability below 400 K. []
Q9: What role does 4-MBT play in the fabrication of gold nanoparticles?
A9: 4-MBT is often used as a stabilizing ligand in gold nanoparticle synthesis, controlling particle size and preventing aggregation. [, ]
Q10: How is 4-MBT employed in surface-enhanced Raman spectroscopy (SERS)?
A10: 4-MBT serves as a common probe molecule in SERS due to its strong Raman signal enhancement when adsorbed onto plasmonic surfaces, like those of gold and silver nanoparticles. [, , , , , , , ] This allows for sensitive detection of the molecule at low concentrations.
Q11: Can 4-MBT be used to create SERS-active substrates for sensing applications?
A11: Yes, various studies have demonstrated the use of 4-MBT in developing SERS-active substrates for detecting analytes like malachite green. These substrates offer high sensitivity and good reproducibility. [, ]
Q12: Can benzenethiolate compounds, like those derived from 4-MBT, be used in rechargeable magnesium battery electrolytes?
A12: Research indicates that benzenethiolate-based solutions, including those derived from this compound, show promise as electrolytes for rechargeable magnesium batteries. These solutions, formed by reacting benzenethiols with Grignard reagents and aluminum chloride, exhibit good anodic stability, reversible magnesium deposition-dissolution, and compatibility with Mo6S8 cathodes. [, ]
Q13: Have there been any computational studies on the interaction of 4-MBT with metal surfaces?
A13: Yes, density functional theory (DFT) calculations have been employed to investigate the adsorption of 4-MBT and similar molecules on gold surfaces. [] These studies provide insights into the adsorption energy, tilt angle, and the effect of coverage and van der Waals interactions on the adsorption configuration.
Q14: Are there any studies investigating the use of 4-MBT in organic electronics?
A14: Yes, 4-MBT has been explored as a surface modifier for electrodes in organic thin-film transistors (OTFTs). It can enhance charge injection and improve device performance due to its ability to tune the work function of the electrode. [, , ]
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